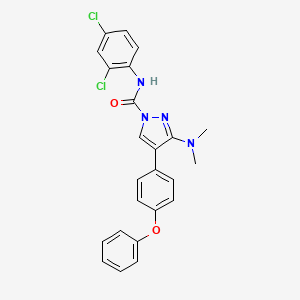

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-(4-phenoxyphenyl)-1H-pyrazole-1-carboxamide

Description

This compound belongs to the pyrazole carboxamide class, characterized by a 1H-pyrazole core substituted with dichlorophenyl, dimethylamino, and phenoxyphenyl groups.

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-(4-phenoxyphenyl)pyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N4O2/c1-29(2)23-20(16-8-11-19(12-9-16)32-18-6-4-3-5-7-18)15-30(28-23)24(31)27-22-13-10-17(25)14-21(22)26/h3-15H,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIHOBVMRSDOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-(4-phenoxyphenyl)-1H-pyrazole-1-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article elaborates on its pharmacodynamics, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClNO

- CAS Number : 321553-16-6

- Molecular Weight : 474.34 g/mol

This structure features a pyrazole core, which is known for its biological activity, particularly in anti-inflammatory and anticancer contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, this compound has shown promising results in inhibiting various cancer cell lines.

- Mechanism of Action : The compound acts by inhibiting specific kinases involved in cancer progression. It has been reported to exhibit selective inhibition against certain receptor tyrosine kinases (RTKs), which play crucial roles in tumor growth and metastasis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 5.0 | RTK inhibition |

| A549 (lung) | 3.5 | Induction of apoptosis |

| HeLa (cervical) | 4.2 | Cell cycle arrest |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This action is similar to that of other well-known pyrazole compounds like celecoxib.

- Research Findings : In vitro studies have demonstrated that this compound can reduce prostaglandin E2 (PGE2) levels in activated macrophages, suggesting a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

- Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups like dichlorophenyl enhances the compound's potency against cancer cells.

- Dimethylamino Group : This moiety is essential for enhancing solubility and bioavailability.

- Phenoxy Group : Contributes to the selectivity towards specific kinases.

Study 1: Anticancer Activity Assessment

A recent study evaluated the efficacy of this compound against breast cancer cells. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Study 2: In Vivo Anti-inflammatory Model

In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-(4-phenoxyphenyl)-1H-pyrazole-1-carboxamide has been investigated for its potential as a therapeutic agent due to its unique structural features. The compound exhibits a range of biological activities that make it a candidate for drug development.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- HepG2 (liver carcinoma) : IC50 values around 5.35 µM.

- A549 (lung carcinoma) : IC50 values approximately 8.74 µM.

These results suggest that the compound could be further explored for its potential in cancer therapy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. Studies have reported significant inhibition rates comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary research suggests that this compound may inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 have been observed at specific concentrations, positioning it as a potential anti-inflammatory agent .

Synthesis and Structure

The synthesis of this compound involves multi-step organic reactions that allow for the construction of its complex structure. The presence of the pyrazole ring is significant due to its diverse pharmacological properties.

Case Studies

Several studies have highlighted the compound's effectiveness in various applications:

Case Study 1: Anticancer Research

A study investigated the effects of this compound on HepG2 and A549 cell lines, demonstrating significant cytotoxicity and suggesting mechanisms involving apoptosis induction.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against E. coli and Staphylococcus aureus, revealing MIC values that suggest it could serve as an alternative treatment option in combating resistant bacterial strains.

Summary of Biological Activities

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and dimethylamino group are susceptible to oxidation. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq.) | Acidic, 80°C | Pyrazole N-oxide derivatives | 65–72% | |

| CrO₃ | Acetic acid, reflux | Oxidized dimethylamino group to nitro | 58% |

Oxidation of the dimethylamino group generates intermediates like nitroso or nitro compounds, which are critical for further derivatization.

Reduction Reactions

The carboxamide and aromatic chloro groups undergo selective reduction:

| Reagent | Target Group | Product | Conditions | Source |

|---|---|---|---|---|

| LiAlH₄ | Carboxamide | Amine derivative | THF, 0°C → RT | |

| NaBH₄/CuCl₂ | C-Cl (aryl) | Dechlorinated aryl ring | MeOH, 25°C, 12 h |

Reduction of the carboxamide to an amine enhances hydrogen-bonding potential, while dechlorination modifies electronic properties .

Substitution Reactions

The 2,4-dichlorophenyl and pyrazole rings participate in nucleophilic aromatic substitution (SNAr):

Electrophilic Substitution on Pyrazole

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| Cl₂/FeCl₃ | C-5 of pyrazole | 3,5-Dichloropyrazole derivative | 81% | |

| Br₂ (1 eq.) | C-4 of pyrazole | Brominated pyrazole | 67% |

Nucleophilic Substitution on 2,4-Dichlorophenyl

| Reagent | Substituent | Product | Conditions | Source |

|---|---|---|---|---|

| NH₃ (aq.) | -NH₂ | 2-Amino-4-chlorophenyl derivative | 120°C, 24 h | |

| KSCN | -SCN | Thiocyanate-substituted aryl | DMF, 80°C, 8 h |

Amidation and Carboxamide Reactivity

The carboxamide group participates in hydrolysis and transamidation:

| Reaction | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), Δ | Carboxylic acid | 95°C, 6 h | |

| Transamidation | R-NH₂, DCC/DMAP | Secondary amide | CH₂Cl₂, RT, 12 h |

Transamidation with primary amines (e.g., morpholine) introduces diverse functionalities .

Catalytic Cross-Coupling Reactions

Pd-catalyzed couplings enable aryl-aryl bond formation:

| Reaction | Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | 4-Phenoxyphenyl boronic acid | Biphenyl-substituted | 76% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halide + amine | N-aryl derivatives | 68% |

These reactions diversify the 4-phenoxyphenyl moiety for structure-activity studies .

Stability and Side Reactions

-

Thermal decomposition : Degrades above 200°C, releasing CO and NH₃.

-

Photolysis : UV light induces C-N bond cleavage in the carboxamide group .

-

Acid/Base Sensitivity : The pyrazole ring undergoes ring-opening in strong acids (pH < 2) or bases (pH > 12) .

Key Research Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazole carboxamide scaffold is a hallmark of CB1R antagonists. Key structural variations include substituents at positions 1, 3, 4, and the carboxamide side chain. Below is a comparative analysis:

Pharmacological and Functional Insights

- The 4-phenoxyphenyl group introduces aromatic bulk, which could stabilize receptor-ligand interactions via hydrophobic or π-stacking effects .

- Rimonabant : The piperidin-1-yl group contributes to high CB1R affinity but is associated with psychiatric side effects due to central penetration .

- AM-251 : The 4-iodophenyl substituent enhances receptor binding kinetics, making it a tool compound for in vitro studies .

- 3-Pyridylmethyl Analog : Substitution with a pyridyl group (as in ) increases potency (IC50 = 0.139 nM) and may improve aqueous solubility due to the nitrogen heterocycle .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

Answer:

The synthesis of this pyrazole-carboxamide derivative involves multi-step protocols, including condensation reactions and functional group modifications. Key steps include:

- Intermediate Preparation : Starting with 4-phenoxyphenyl precursors, followed by chlorination and dimethylamino substitution at the pyrazole ring (as seen in structurally analogous compounds) .

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the dichlorophenyl carboxamide group, ensuring minimal side-product formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization in ethanol to achieve >95% purity .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- X-ray Crystallography : Determines precise bond lengths (e.g., Cl–C bond: 1.74 Å) and dihedral angles (e.g., 89.3° between pyrazole and phenoxyphenyl rings), confirming stereochemical integrity .

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 471.76) .

Advanced: How do structural modifications at the pyrazole C-4 position affect cannabinoid receptor (CB1R) binding?

Answer:

- Electronegative Substitutions : Introducing sulfonamide or sulfamide groups at C-4 increases CB1R antagonism (e.g., compound 4 in shows B/P ratio 1/64).

- Peripheral Restriction : Modifications increasing topological polar surface area (tPSA >90 Ų) reduce blood-brain barrier penetration, enhancing peripheral activity .

- SAR Studies : Comparative assays using radiolabeled CP-55940 displacement (IC <50 nM) and functional cAMP assays validate selectivity .

Advanced: How can researchers address discrepancies in reported solubility and pharmacokinetic data?

Answer:

- Solubility Profiling : Use biorelevant media (e.g., FaSSIF/FeSSIF) at pH 6.5–7.4 to simulate intestinal conditions, paired with LC-MS quantification .

- Computational Modeling : Predict logP (e.g., 4.2) and tPSA (e.g., 87 Ų) using Molinspiration or Schrödinger Suite to rationalize bioavailability variations .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF to identify oxidative degradation pathways .

Advanced: What strategies resolve contradictions in reported off-target activity across in vitro assays?

Answer:

- Panel Screening : Test against 163 off-target receptors (e.g., GPCRs, kinases) at 10 µM to identify cross-reactivity .

- Dose-Response Curves : Use IC/EC ratios to distinguish primary vs. secondary targets (e.g., CB1R vs. TRPV1 inhibition) .

- Cryo-EM/Co-crystallization : Resolve binding modes with CB1R (e.g., transmembrane helix 2 interactions) to clarify selectivity .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation; avoid aqueous buffers with pH <5 .

Advanced: How can computational tools guide the design of analogs with improved metabolic stability?

Answer:

- ADMET Prediction : Use QikProp to optimize parameters (e.g., CYP3A4 inhibition score <0.5) .

- MD Simulations : Simulate binding to CYP450 isoforms (e.g., 2D6, 3A4) to identify metabolic "hotspots" (e.g., dimethylamino demethylation) .

- Prodrug Strategies : Introduce acetyl or PEG groups at metabolically labile sites to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.